molecular formula C10H8F3N3 B13071977 2-(1H-Imidazol-2-YL)-5-trifluoromethyl-phenylamine

2-(1H-Imidazol-2-YL)-5-trifluoromethyl-phenylamine

Cat. No.: B13071977
M. Wt: 227.19 g/mol
InChI Key: ZUQVPSIWVWQJAB-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-2-YL)-5-trifluoromethyl-phenylamine is a heteroaromatic compound featuring an imidazole ring fused to a phenylamine group substituted with a trifluoromethyl (-CF₃) moiety at the 5-position.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8F3N3

Molecular Weight

227.19 g/mol

IUPAC Name

2-(1H-imidazol-2-yl)-5-(trifluoromethyl)aniline

InChI

InChI=1S/C10H8F3N3/c11-10(12,13)6-1-2-7(8(14)5-6)9-15-3-4-16-9/h1-5H,14H2,(H,15,16)

InChI Key

ZUQVPSIWVWQJAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N)C2=NC=CN2

Origin of Product

United States

Chemical Reactions Analysis

2-(1H-Imidazol-2-YL)-5-trifluoromethyl-phenylamine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include triethylamine (TEA) for substitution reactions and specific solvents like ethanol for other reactions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anti-Cancer Activity
Research indicates that derivatives of imidazole compounds, including 2-(1H-Imidazol-2-YL)-5-trifluoromethyl-phenylamine, exhibit significant anti-cancer properties. For instance, studies have shown that related imidazole compounds can induce apoptosis in cancer cell lines, such as the MCF cell line, and suppress tumor growth in animal models . The mechanism often involves the modulation of apoptotic pathways and interference with cellular proliferation signals.

Inhibition of Enzymes
Imidazole derivatives have been identified as potential inhibitors of various enzymes relevant to cancer progression and other diseases. For example, compounds have demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the imidazole ring can enhance inhibitory potency.

Synthesis and Material Science

Synthetic Applications
The compound serves as a building block in organic synthesis, particularly in the creation of more complex heterocyclic compounds. Recent advances in synthetic methodologies highlight its utility in regioselective synthesis processes, which allow for the precise introduction of functional groups into imidazole frameworks . This capability is crucial for developing new materials with tailored properties.

Functional Materials
Due to its unique chemical structure, this compound has potential applications in developing functional materials such as sensors and catalysts. The trifluoromethyl group enhances the electronic properties of the compound, making it suitable for applications in electronic devices and photonic materials.

Case Studies

Study Reference Focus Area Key Findings
Goreti Ribeiro Morais et al. (2023)Anti-cancer activityDemonstrated significant cytotoxicity against glioblastoma cell lines with IC50 values indicating effective apoptosis induction .
Recent Advances in Imidazole Synthesis (2020)Synthetic methodologiesHighlighted various synthetic routes to obtain substituted imidazoles, emphasizing the versatility of imidazole derivatives in organic synthesis .
PubChem Database InsightsChemical propertiesProvided detailed chemical properties and potential applications based on structure analysis .

Mechanism of Action

The mechanism of action of 2-(1H-Imidazol-2-YL)-5-trifluoromethyl-phenylamine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability . Molecular pathways involved may include inhibition of specific kinases or other enzymes critical to disease progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to three related imidazole derivatives (listed in ):

4,5-Diphenyl-1H-imidazol-2-amine : Features two phenyl groups at the 4- and 5-positions of the imidazole ring.

5-(4-Methylphenyl)-1H-imidazol-2-amine : Contains a 4-methylphenyl substituent at the 5-position.

5-Phenyl-1H-imidazol-2-amine : Substituted with a simple phenyl group at the 5-position.

Key Differences:
  • Trifluoromethyl vs. Alkyl/Aryl Groups : The -CF₃ group in the target compound introduces strong electron-withdrawing effects, enhancing electronegativity and altering dipole moments compared to methyl or phenyl substituents. This impacts solubility, reactivity, and binding affinity in biological systems.

Pharmacological and Chemical Reactivity

  • Electron-Withdrawing Effects : The -CF₃ group in the target compound increases resistance to oxidative metabolism compared to 5-(4-methylphenyl)-1H-imidazol-2-amine, where the methyl group is electron-donating .
  • Hydrogen Bonding Potential: The phenylamine group (-NH₂) in the target compound provides a hydrogen bond donor site absent in 5-phenyl-1H-imidazol-2-amine, which may enhance interactions with biological targets like kinases or GPCRs.

Comparison with 1H-Imidazole, 2-(2-Nitrophenyl)-5-(Trifluoromethyl)

This compound () shares the trifluoromethyl group but replaces the phenylamine with a 2-nitrophenyl substituent. Key contrasts include:

  • Nitro Group vs.
  • Applications : While the target compound’s amine group may favor interactions in drug discovery, the nitro derivative’s reactivity is leveraged in organic synthesis for constructing complex heterocycles .

Data Table: Comparative Analysis

Property 2-(1H-Imidazol-2-YL)-5-CF₃-Phenylamine 4,5-Diphenyl-1H-imidazol-2-amine 5-(4-MePh)-1H-imidazol-2-amine 2-(2-NO₂Ph)-5-CF₃-1H-Imidazole
Substituent Electronic Effect Strongly electron-withdrawing (-CF₃) Electron-neutral (Ph) Electron-donating (-CH₃) Strongly electron-withdrawing (-NO₂)
Hydrogen Bond Donor Yes (NH₂) No No No
Lipophilicity (LogP)* High (CF₃ enhances logP) Moderate Moderate High (CF₃ + NO₂)
Synthetic Complexity High (CF₃ introduction requires fluorinated reagents) Moderate (Ph groups) Low (methylation) High (nitration steps)

Biological Activity

2-(1H-Imidazol-2-YL)-5-trifluoromethyl-phenylamine, a compound featuring an imidazole ring and a trifluoromethyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₀H₈F₃N₃
  • CAS Number : 1823246-03-2
  • MDL Number : MFCD02706018

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate cell membranes and interact with intracellular targets.

Inhibition of Enzymatic Activity

Research indicates that compounds with similar structures can inhibit key enzymes involved in cancer progression and infectious diseases. For example, the presence of the imidazole moiety is known to interact with various kinases and phosphatases, which are critical in signaling pathways related to cell proliferation and survival.

Anticancer Activity

A significant area of research has focused on the anticancer potential of imidazole derivatives. Studies have shown that imidazole-based compounds can exhibit cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : Compounds structurally related to this compound have demonstrated IC50 values in the low micromolar range against colorectal cancer cells, indicating potent anticancer activity.
CompoundCell LineIC50 (µM)
II20Rectal Cancer (HCT116)1.1
II21Leukemia (K562)0.9

These findings suggest that similar compounds could be further explored for their anticancer properties.

Antimicrobial Activity

Imidazole derivatives have also been studied for their antimicrobial properties. The trifluoromethyl group may enhance the activity against bacterial pathogens by disrupting membrane integrity or inhibiting essential metabolic pathways.

Study on Trypanocidal Activity

A recent study evaluated the efficacy of various imidazole derivatives against Trypanosoma brucei, the causative agent of African sleeping sickness. The study reported that certain imidazole derivatives exhibited significant trypanocidal activity, with one compound showing a 58-fold reduction in parasite load in treated mice compared to controls .

Cytotoxicity Evaluation

In vitro studies assessing the cytotoxicity of this compound revealed that it effectively inhibited cell growth in human cancer cell lines. The selectivity index (SI) calculated from these studies indicated a favorable therapeutic window, suggesting that this compound could be developed further as a potential anticancer agent .

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